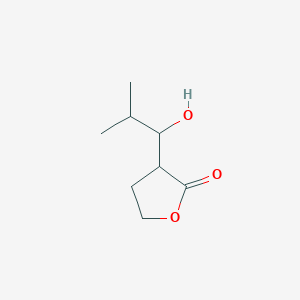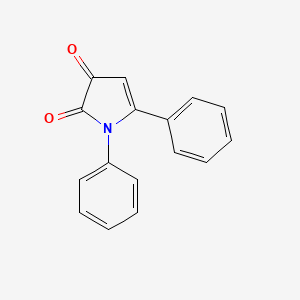
1H-Pyrrole-2,3-dione, 1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3-dione, 1,5-diphenyl- is a heterocyclic organic compound characterized by a pyrrole ring with two carbonyl groups at positions 2 and 3, and phenyl groups at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- can be synthesized through several methods. One common approach involves the cycloaddition of Huisgen 1,4-dipoles with dimethyl acetylenedicarboxylate and pyridine in chloroform at room temperature . This reaction proceeds regioselectively to afford spirocyclic [4 + 2] cycloadducts as diastereomeric mixtures.
Industrial Production Methods: These include the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrole-2,3-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
1H-Pyrrole-2,3-dione, 1,5-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and antiviral activities.
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,3-dione, 1,5-diphenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione:
3,4-Dimethyl-1H-pyrrole-2,5-dione: This derivative has methyl groups at positions 3 and 4, altering its chemical properties and reactivity.
Uniqueness: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- is unique due to the presence of phenyl groups at positions 1 and 5, which significantly influence its chemical behavior and potential applications. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Properties
CAS No. |
60227-49-8 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-11H |
InChI Key |
GQCWEKOKYPWQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)



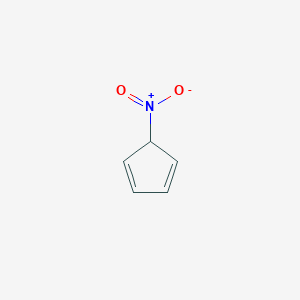
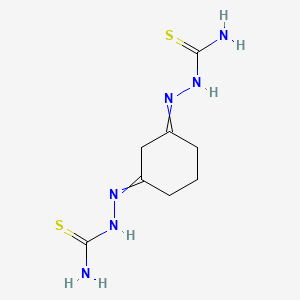
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
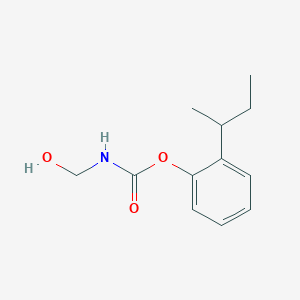
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
